molecular formula C22H19N3O3S B14964613 3-amino-4-(2-furyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(2-furyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B14964613
M. Wt: 405.5 g/mol
InChI Key: ZFJJZQQSQMFPGZ-UHFFFAOYSA-N
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Description

3-amino-4-(2-furyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives

Preparation Methods

The synthesis of 3-amino-4-(2-furyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include boronic esters, palladium catalysts, and various organic solvents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

3-amino-4-(2-furyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation .

Comparison with Similar Compounds

Similar compounds include other thienopyridine derivatives, such as benzo[4,5]thieno[2,3-b]pyridine derivatives. These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and applications . The uniqueness of 3-amino-4-(2-furyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

6-amino-8-(furan-2-yl)-N-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C22H19N3O3S/c1-27-13-9-7-12(8-10-13)24-21(26)20-19(23)18-17(16-6-3-11-28-16)14-4-2-5-15(14)25-22(18)29-20/h3,6-11H,2,4-5,23H2,1H3,(H,24,26)

InChI Key

ZFJJZQQSQMFPGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=CO5)N

Origin of Product

United States

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